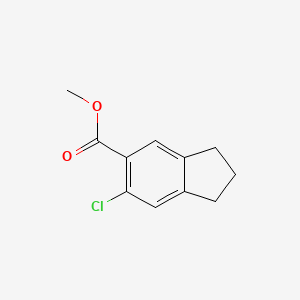
6-cloro-2,3-dihidro-1H-inden-5-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate is a chemical compound that is of interest due to its potential applications in various fields, including as an intermediate in the synthesis of pesticides such as Indoxacarb. The compound features a chlorinated indene ring with a carboxylate ester functional group. It is closely related to other chlorinated indene derivatives that have been synthesized and characterized in recent studies.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, an improved method for synthesizing 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate of pesticide Indoxacarb, was introduced using a sequence of reactions starting with 3-chloropropionyl chloride and chlorobenzene, followed by reactions with sulfuric acid, dimethyl carbonate, and sodium hydride to yield the target compound with a 53% yield . Similarly, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate has been reported, which involves crystallographic and molecular modeling studies to understand the structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of chlorinated indene derivatives has been elucidated using various techniques, including crystallography and molecular modeling. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was refined, and the orientation of the chlorine atoms was determined to have two possible orientations with different occupancies . This level of detail in structural analysis is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
The reactivity of chlorinated indene derivatives has been explored through various chemical reactions. The synthesis of 6,7a-dichloro-3a-hydroxyoctahydro-1H-indene-2,5-diyl diacetates from indan-2-ol involved epoxidation and acetylation steps, showcasing the versatility of indene derivatives in undergoing chemical transformations to yield structurally diverse compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated indene derivatives are influenced by their molecular structure. For instance, the introduction of bromine atoms into the methyl group on the benzene rings of biindenylidenedione derivatives significantly affected their properties, as demonstrated by changes in UV-Vis absorption spectra, photochromic, and photomagnetic properties . This suggests that modifications to the indene core can lead to compounds with unique and potentially useful physical and chemical characteristics.
Aplicaciones Científicas De Investigación
Propiedades Antibacterianas y Antifúngicas
Se han sintetizado y probado los derivados de 2,3-dihidro-1H-inden-1-ona por sus propiedades antibacterianas y antifúngicas . Los compuestos sintetizados se probaron contra dos bacterias Gram-positivas (Staphylococcus aureus y Bacillus subtilis), dos bacterias Gram-negativas (Escherichia coli y Proteus vulgaris) y dos agentes fúngicos (Aspergillus niger y Candida albicans). Se encontró que la mayoría de los compuestos ejercen una potente acción antibacteriana con actividad antibacteriana de amplio espectro .
Actividad Antiviral
Se ha informado que los derivados del indol, que incluyen la estructura de 2,3-dihidro-1H-inden-1-ona, poseen actividad antiviral . Por ejemplo, se prepararon y se informaron derivados de 6-amino-4-alquil-sustituidos-1H-indol-2-carboxilato sustituidos como agentes antivirales .
Propiedades Antiinflamatorias
Se ha encontrado que los compuestos que contienen una estructura de 2,3-dihidro-1H-inden-1-ona exhiben propiedades antiinflamatorias .
Actividad Antioxidante
También se ha informado que los derivados de 2,3-dihidro-1H-inden-1-ona poseen propiedades antioxidantes .
Enfermedad de Alzheimer
Se ha encontrado que algunos derivados de 2,3-dihidro-1H-inden-1-ona exhiben actividad contra la enfermedad de Alzheimer .
Propiedades Anticancerígenas
Se ha encontrado que tanto los indoles naturales como los sintéticos, que incluyen derivados de 2,3-dihidro-1H-inden-1-ona, muestran diversas propiedades biológicamente vitales, incluidas las propiedades anticancerígenas .
Propiedades
IUPAC Name |
methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)9-5-7-3-2-4-8(7)6-10(9)12/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTFSSNVQJEERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2CCCC2=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2543253.png)
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2543257.png)

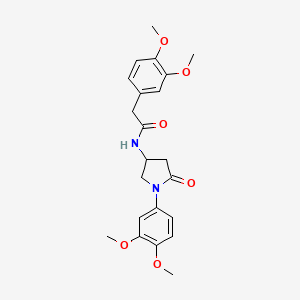
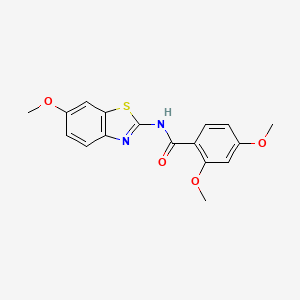
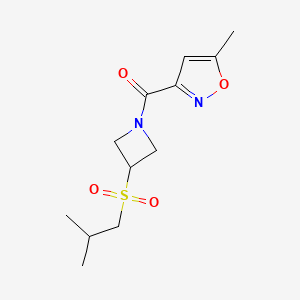
![6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543262.png)
![Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B2543265.png)
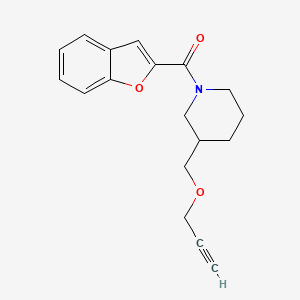
![3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride](/img/structure/B2543269.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2543270.png)
![N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543271.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2543272.png)